3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester
Overview
Description
3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of TFMP derivatives, including this compound, is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and its intended application . For example, oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine moiety . The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but has the largest electronegativity, contribute to the biological activities of these compounds .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Triorganostannyl Esters : The synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids, including 3-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid methyl ester, have been reported. These compounds are of interest due to their potential impact on the photophysical properties of metals and intermolecular interactions of the ligands (Tzimopoulos et al., 2010).
Chemical Hybridizing Agents in Agriculture
- Use in Wheat Hybridization : A study evaluated substituted pyridinemonocarboxylates and benzoic acids, including this compound, as potential chemical hybridizing agents for wheat. These compounds showed promise in inducing spike sterility in wheat (Ciha & Ruminski, 1991).
Catalysis in Organic Synthesis
- Asymmetric Friedel-Crafts Alkylation : Research shows that certain methyl esters, related to this compound, are used in the asymmetric Friedel–Crafts alkylation of activated benzenes. These reactions are catalyzed by specific metal triflate complexes (Faita et al., 2010).
Photocleavage Studies
- Photocleavage of Ester Compounds : A study explored the photocleavage of phenacyl and pyridacyl esters of benzoic acid, which are structurally similar to this compound. These compounds undergo chain reaction processes involving hydrogen transfer when excited, leading to various byproducts (Literák, Dostálová, & Klán, 2006).
Synthesis of Novel Compounds
- Triazole Derivatives Synthesis : Research involving the synthesis of novel compounds like triazole derivatives includes the use of precursors similar to this compound, highlighting the versatility of such compounds in the synthesis of diverse organic molecules (Mottaghinejad & Alibakhshi, 2018).
Mechanism of Action
The mechanism of action of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties influence the biological activities of these compounds, making them effective in various applications, including crop protection and pharmaceuticals .
Future Directions
The future of TFMP derivatives looks promising, with many novel applications expected to be discovered . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are undergoing clinical trials . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .
Properties
IUPAC Name |
methyl 3-[4-(trifluoromethyl)pyridin-2-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-13(19)10-4-2-3-9(7-10)12-8-11(5-6-18-12)14(15,16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUGHRUFWFEDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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